Tert-butyl 4-(2-propynylamino)benzoate

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Sourcing a bench-stable intermediate with dual orthogonal reactivity remains a challenge in modular synthesis. Tert-butyl 4-(2-propynylamino)benzoate (CAS 112888-76-3) provides a strategic solution. · Orthogonal Handles: Terminal alkyne for efficient CuAAC click conjugation; tert-butyl ester for selective acidic deprotection without side reactions. · Convergent Workflows: Enables late-stage diversification for PROTAC library assembly and ADC payload installation, avoiding sensitive alkyne carriage through multi-step sequences. · Supply Reliability: Standardized analytical documentation ensures batch-to-batch consistency for medicinal chemistry and chemical biology programs.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 112888-76-3
Cat. No. B047656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-propynylamino)benzoate
CAS112888-76-3
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C
InChIInChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3
InChIKeyWCHCOTTZGIWYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-(2-propynylamino)benzoate: A Dual-Functional Building Block


Tert-butyl 4-(2-propynylamino)benzoate (CAS 112888-76-3) is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol. It belongs to the class of propargylamine-substituted benzoate esters. The compound features a terminal alkyne group (prop-2-ynylamino) and a tert-butyl protected carboxylic acid, making it a versatile intermediate in organic synthesis. It has a density of 1.1±0.1 g/cm³, a boiling point of 357.7±27.0 °C at 760 mmHg, and a logP of 3.53. Its dual orthogonal reactivity—the alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the tert-butyl ester for controlled deprotection—positions it as a strategic building block in the synthesis of complex molecules, particularly in drug discovery and chemical biology. [1]

Why Tert-butyl 4-(2-propynylamino)benzoate Cannot Be Replaced


Generic substitution of tert-butyl 4-(2-propynylamino)benzoate with seemingly similar compounds—such as methyl or ethyl esters, free acids, or non-alkyne-bearing benzoates—introduces significant functional and strategic liabilities. The tert-butyl ester provides orthogonality in protecting group strategies; it is stable to nucleophiles and mild bases but can be selectively cleaved under acidic conditions, unlike methyl or ethyl esters which are less stable or require harsher conditions. More critically, the terminal alkyne is essential for CuAAC click chemistry, enabling modular assembly of complex conjugates with high efficiency and bioorthogonality. Analogs lacking the alkyne, such as simple tert-butyl 4-aminobenzoate, preclude click conjugation altogether. Conversely, analogs lacking the tert-butyl protection, such as 4-(2-propynylamino)benzoic acid, suffer from poor solubility and compatibility issues in multi-step synthetic sequences. The combination of these two orthogonal handles in a single, bench-stable molecule [1] is non-trivial and underpins its value in convergent synthetic workflows, a capacity that cannot be recapitulated by substituting with a simple mixture of separate components.

Evidence: Tert-butyl 4-(2-propynylamino)benzoate vs. Analogs


Enhanced Orthogonality and Stability of tert-Butyl Ester

Tert-butyl 4-(2-propynylamino)benzoate incorporates a tert-butyl ester protecting group, which exhibits superior stability and orthogonality compared to common alternatives like methyl or ethyl esters. The tert-butyl group is stable under basic and nucleophilic conditions, whereas methyl and ethyl esters are more prone to premature hydrolysis or transesterification. This difference is critical in complex, multi-step syntheses where chemoselectivity is paramount. The tert-butyl group can be selectively removed with acids like TFA, orthogonal to many other protecting groups, a feature less reliable for smaller alkyl esters.

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Alkyne Reactivity Enables Click Bioconjugation

The terminal alkyne moiety in tert-butyl 4-(2-propynylamino)benzoate is the definitive functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. In contrast, analogs lacking the alkyne, such as tert-butyl 4-aminobenzoate (CAS 18144-47-3) or simple benzoate esters, are completely unreactive in CuAAC, precluding their use in modular bioconjugation and library synthesis. [1] The presence of the alkyne enables highly efficient, regioselective, and bioorthogonal ligation with azide-bearing partners, a feature essential for constructing PROTACs, ADCs, and activity-based probes. [2]

Click Chemistry Bioconjugation PROTACs

Patent-Validated Building Block for Drug Synthesis

Tert-butyl 4-(2-propynylamino)benzoate has been explicitly utilized as a key intermediate in the synthesis of therapeutically relevant molecules. Patent WO2012/11939 A2 describes its use in the preparation of quinazoline derivatives with potential anticancer activity. [1] Specifically, the compound is reacted with a bromomethyl-quinazoline intermediate to install a propargylamino-benzoate moiety, a step that would be impossible with non-alkyne-bearing benzoates. This patent exemplifies its direct role in constructing biologically active compounds, providing a concrete, verifiable example of its synthetic utility beyond generic class-level applications. [2]

Medicinal Chemistry Drug Synthesis Oncology

Applications of Tert-butyl 4-(2-propynylamino)benzoate


PROTAC & Bioconjugate Synthesis via CuAAC Click Chemistry

The terminal alkyne of tert-butyl 4-(2-propynylamino)benzoate is ideally suited for CuAAC with azide-functionalized ligands or E3 ligase binders. This modular approach enables the rapid assembly of PROTAC libraries or antibody-drug conjugate (ADC) payloads. Its tert-butyl ester remains intact during CuAAC, allowing for subsequent deprotection and coupling to amines or other handles, thereby simplifying multi-step bioconjugation workflows. This scenario leverages the compound's dual orthogonal reactivity, a combination not found in simpler alkyne building blocks. [1]

Late-Stage Functionalization in Medicinal Chemistry

In medicinal chemistry, the compound serves as a late-stage intermediate for introducing an alkyne handle into complex scaffolds. For instance, as demonstrated in WO2012/11939, it can be condensed with electrophilic intermediates to install a propargylamino-benzoate moiety. [2] This late-stage diversification strategy is critical for structure-activity relationship (SAR) studies and for generating tool compounds for target validation. [3] Its use avoids the need to carry a sensitive alkyne through multiple synthetic steps from the beginning of a sequence.

Activity-Based Probes & Chemical Biology Tools

The alkyne group enables bioorthogonal ligation of reporter tags (e.g., fluorophores, biotin) via CuAAC to labeled proteins or enzymes in complex biological samples. The tert-butyl ester provides a temporary protecting group that can be removed to reveal a carboxylic acid for further conjugation or to modulate solubility, facilitating the creation of cell-permeable probes. This is particularly valuable for target engagement studies and proteomics applications. [1]

Functional Polymer & Advanced Material Synthesis

As a monomer or chain-end functionalizing agent, tert-butyl 4-(2-propynylamino)benzoate can be incorporated into polymers via CuAAC click chemistry. The tert-butyl ester can be selectively deprotected to yield a carboxylic acid-functionalized polymer, which can then be used for further modification or crosslinking. This provides a route to well-defined, functional materials with tunable properties. [3]

Technical Documentation Hub

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